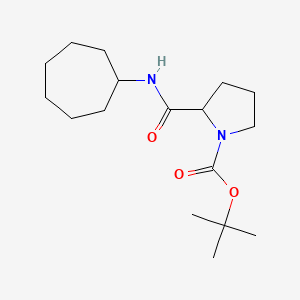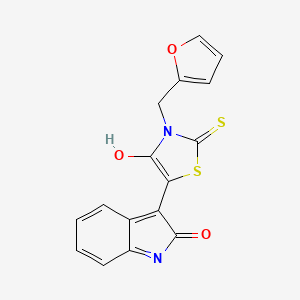![molecular formula C21H16ClN3O5 B11515773 2-chloro-5-{(4Z)-4-[4-(cyanomethoxy)-3-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B11515773.png)
2-chloro-5-{(4Z)-4-[4-(cyanomethoxy)-3-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Coupling the pyrazole intermediate with a chlorobenzoic acid derivative.
- Reaction conditions: Use of coupling agents like EDCI or DCC, in the presence of a base like triethylamine.
Functional Group Modifications:
- Introduction of the cyanomethoxy and methoxy groups through nucleophilic substitution reactions.
- Reaction conditions: Use of appropriate alkylating agents, solvents like DMF or DMSO, and moderate temperatures.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-CHLORO-5-[(4Z)-4-{[4-(CYANOMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID typically involves multi-step organic reactions. One common approach includes the following steps:
-
Formation of the Pyrazole Ring:
- Starting with a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound.
- Reaction conditions: Acidic or basic medium, reflux temperature.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and cyanomethoxy groups.
Reduction: Reduction of the nitro or carbonyl groups can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor or receptor modulator.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in drug discovery and development.
- Evaluated for its pharmacological properties and therapeutic potential.
Industry:
- Used in the development of new materials with specific properties.
- Potential applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism by which 2-CHLORO-5-[(4Z)-4-{[4-(CYANOMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific functional groups present in the compound.
Comparison with Similar Compounds
- 2-CHLORO-5-[(4Z)-4-{[4-(METHOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID
- 2-CHLORO-5-[(4Z)-4-{[4-(CYANO)-3-METHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID
Uniqueness:
- The presence of the cyanomethoxy group distinguishes it from other similar compounds, potentially altering its reactivity and biological activity.
- The specific arrangement of functional groups contributes to its unique chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H16ClN3O5 |
|---|---|
Molecular Weight |
425.8 g/mol |
IUPAC Name |
2-chloro-5-[(4Z)-4-[[4-(cyanomethoxy)-3-methoxyphenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C21H16ClN3O5/c1-12-15(9-13-3-6-18(30-8-7-23)19(10-13)29-2)20(26)25(24-12)14-4-5-17(22)16(11-14)21(27)28/h3-6,9-11H,8H2,1-2H3,(H,27,28)/b15-9- |
InChI Key |
FLBCLFSDYMNRNR-DHDCSXOGSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2)OCC#N)OC)C3=CC(=C(C=C3)Cl)C(=O)O |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OCC#N)OC)C3=CC(=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-5-(furan-2-yl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11515691.png)

![2-(2-methyl-1,3-dioxolan-2-yl)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B11515703.png)
![4-Hydroxy-N'-[(E)-[2-(morpholin-4-YL)-5-nitrophenyl]methylidene]butanehydrazide](/img/structure/B11515713.png)
![Methyl 2-{[3-ethoxy-1,1,1-trifluoro-3-oxo-2-(propanoylamino)propan-2-yl]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11515714.png)

![(5Z)-3-propyl-5-[(2E)-2-(3-propyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11515723.png)
![(2Z)-3-benzyl-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B11515728.png)
![2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide](/img/structure/B11515738.png)
![2-(2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11515739.png)

![2-{[3-Cyano-4-(3-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11515746.png)

![Methyl 4-(1-amino-2,4-dicyanopyrido[1,2-a]benzimidazol-3-yl)benzoate](/img/structure/B11515756.png)
